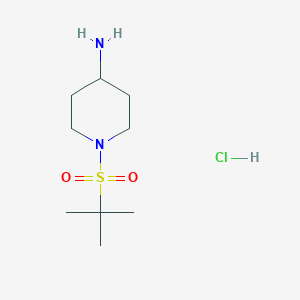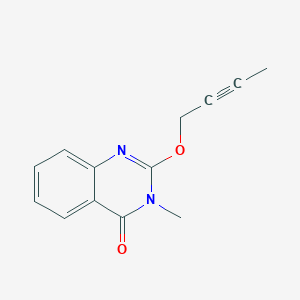
2-(But-2-yn-1-yloxy)-3-methyl-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(But-2-yn-1-yloxy)benzene” is an organic compound that has gained attention due to its potential application in various fields . It’s a part of the benzenesulfonyl group, which consists of a monocyclic benzene moiety that carries a sulfonyl group .
Molecular Structure Analysis
The molecular structure of “2-(But-2-yn-1-yloxy)benzene” includes a molecular formula of C10H10O and a molecular weight of 146.18600 . It’s important to note that this is a related compound and the structure of “2-(But-2-yn-1-yloxy)-3-methyl-3,4-dihydroquinazolin-4-one” may differ.Chemical Reactions Analysis
While specific chemical reactions involving “2-(But-2-yn-1-yloxy)-3-methyl-3,4-dihydroquinazolin-4-one” are not available, related compounds have been used in various chemical reactions. For instance, “2-(But-2-yn-1-yloxy)benzene” has been used in reactions with 2-Butyn-1-ol and Phenol .科学的研究の応用
Antitumor Activity
One of the significant applications of compounds related to 2-(But-2-yn-1-yloxy)-3-methyl-3,4-dihydroquinazolin-4-one is in cancer research. For instance, a study involving 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, an analogue of the mentioned compound, highlighted its promise as an anticancer lead. This compound exhibited a 62% inhibition of tumor growth in mice at a low dosage without noticeable toxicity. It demonstrated potent antiproliferative activity against a panel of human tumor cell lines and disrupted tumor vasculature, suggesting its potential as a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).
Synthetic Methodologies
The synthesis of related compounds like 4-amino-isoquinolin-1(2H)-one and oxazole derivatives through C–H bond functionalization has been facilitated by catalyst-controlled methodologies. These approaches utilize Cp*Rh(III) catalysts and exhibit good functional group tolerance and excellent regioselectivity, underlining the versatility of such compounds in synthetic organic chemistry (Niu et al., 2018).
Structure Elucidation
In another study, the reaction of 3-acyl-4-methoxy-1-methylquinolinones with hydroxylamine was explored, leading to the formation of isoxazole and oxazole derivatives. This research provided insights into the structural elucidation of reaction products, showcasing the compound's role in advancing understanding of complex chemical reactions (Chimichi et al., 2007).
Eco-friendly Synthesis
The eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids without additional catalysts represents another critical application. This method emphasizes sustainability in chemical synthesis, providing high yields through direct cyclocondensation or one-pot three-component cyclocondensation processes (Chen et al., 2007).
Photophysical Properties
Research into the photophysical properties of dihydroquinazolinone derivatives explores their absorption and emission characteristics. Such studies are essential for applications in materials science, particularly for compounds exhibiting significant changes in photophysical properties depending on solvent polarity. This research underscores the potential of dihydroquinazolinone derivatives in developing new materials with unique optical properties (Pannipara et al., 2017).
特性
IUPAC Name |
2-but-2-ynoxy-3-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-3-4-9-17-13-14-11-8-6-5-7-10(11)12(16)15(13)2/h5-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANIGUBYTOWTIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NC2=CC=CC=C2C(=O)N1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(But-2-yn-1-yloxy)-3-methyl-3,4-dihydroquinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



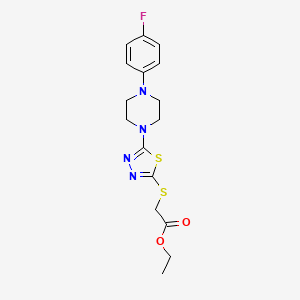
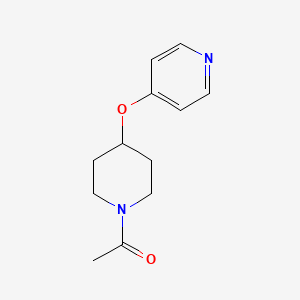
![4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one](/img/structure/B2591116.png)
![3-(1-{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2591117.png)
![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2591118.png)

![2-Chloro-N-[(4-fluoro-1,3-benzoxazol-2-yl)methyl]acetamide](/img/structure/B2591122.png)
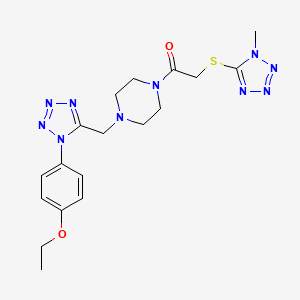

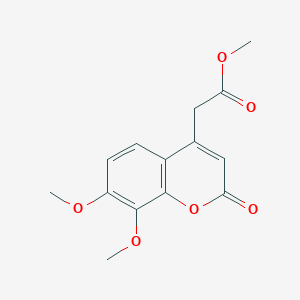
![4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide](/img/structure/B2591128.png)
